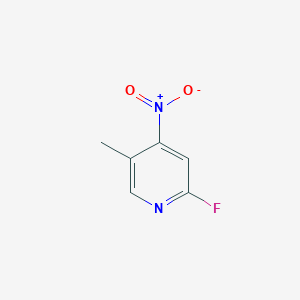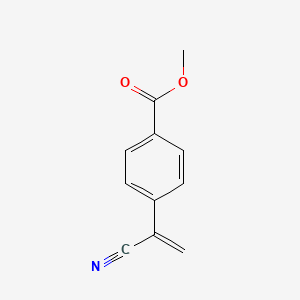
Methyl 4-(1-cyanovinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-cyanovinyl)benzoate: is an organic compound with the molecular formula C11H9NO2 It is an ester derivative of benzoic acid, featuring a cyano group attached to a vinyl group, which is further connected to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-(1-cyanovinyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. This involves the reaction of benzoic acid derivatives with methanol in the presence of an acidic catalyst . The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(1-cyanovinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) under acidic conditions.
Reduction: Hydrogen gas (H) with a palladium catalyst.
Substitution: Nitration using nitric acid (HNO) and sulfuric acid (HSO).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-cyanovinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl 4-(1-cyanovinyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions , while the ester group can undergo hydrolysis to release benzoic acid derivatives. These reactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications .
Vergleich Mit ähnlichen Verbindungen
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison: Methyl 4-(1-cyanovinyl)benzoate is unique due to the presence of the cyano group attached to the vinyl group, which is not found in the simpler esters like methyl benzoate or ethyl benzoate.
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
methyl 4-(1-cyanoethenyl)benzoate |
InChI |
InChI=1S/C11H9NO2/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6H,1H2,2H3 |
InChI-Schlüssel |
LGMJFEPIQWAREU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


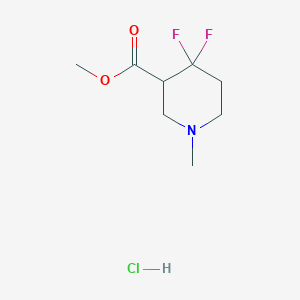
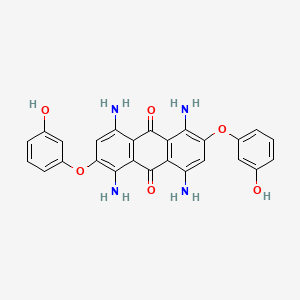
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

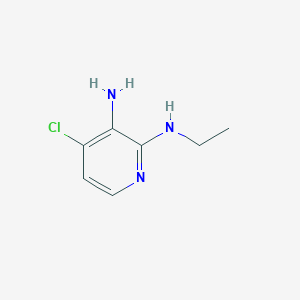
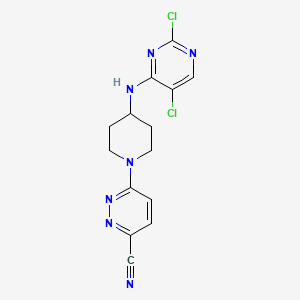
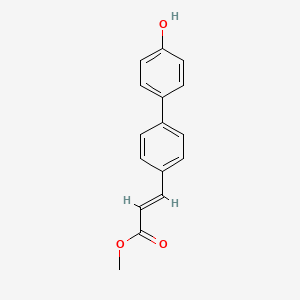

![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

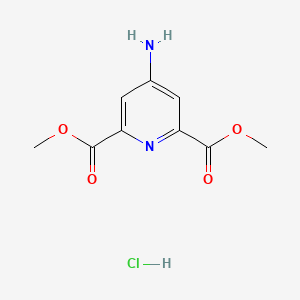
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)

